N1-(2,6-difluorobenzyl)-N2-mesityloxalamide
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Overview
Description
N1-(2,6-difluorobenzyl)-N2-mesityloxalamide is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a difluorobenzyl group and a mesityloxalamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-difluorobenzyl)-N2-mesityloxalamide typically involves the reaction of 2,6-difluorobenzyl bromide with mesityloxalamide under controlled conditions. The preparation of 2,6-difluorobenzyl bromide can be achieved by reacting 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions . This intermediate is then reacted with mesityloxalamide in the presence of a suitable base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-difluorobenzyl)-N2-mesityloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(2,6-difluorobenzyl)-N2-mesityloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,6-difluorobenzyl)-N2-mesityloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells .
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide
- N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Uniqueness
N1-(2,6-difluorobenzyl)-N2-mesityloxalamide stands out due to its unique combination of a difluorobenzyl group and a mesityloxalamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-10-7-11(2)16(12(3)8-10)22-18(24)17(23)21-9-13-14(19)5-4-6-15(13)20/h4-8H,9H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFSYRVJDHDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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